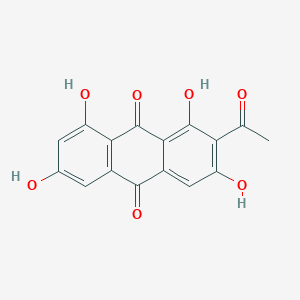
Haematommone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Haematommone is a member of hydroxyanthraquinones.
Applications De Recherche Scientifique
Gene Expression in Astrocytes Affected by Hyperammonemia :
- Research on mice with urea cycle disorders (UCDs) showed that acute hyperammonemia (HA) causes cerebral edema and brain damage. This study highlighted the downregulation of genes responsible for water and potassium homeostasis in astrocytes, which may be key to developing brain edema in HA (Lichter-Konecki et al., 2008).
Optimizing Trap Positioning in Pest Management :
- A study proposed an approach to improve the application of fungal-based bio-pesticides by optimizing trap spatial distribution. This method, applied to control the invasive fruit fly, revealed that nine pheromone traps per hectare with a spacing of 37.45m between them were optimal (Guimapi et al., 2020).
Alternative Plasmonic Materials for Technology :
- Research in plasmonics and metamaterials indicated the need for better material building blocks beyond gold and silver. The study explored various materials like semiconductors, transparent conducting oxides, and 2D materials such as graphene for plasmonic applications (Naik et al., 2013).
Ruthenium Counterstaining in Imaging Mass Cytometry :
- A novel counterstain method for imaging mass cytometry using ruthenium tetroxide (RuO4) was developed. This method reveals general tissue structure analogous to haematoxylin in immunohistochemical counterstaining (Catena et al., 2018).
Diatoms in Ecotoxicology and Bioassessment :
- Diatoms are used for bioassessment in relation to environmental disturbances. The review analyzed the advancement in diatom research, emphasizing traditional taxonomical parameters and new endpoints like life-forms and nuclear anomalies (Pandey et al., 2017).
Surface Plasmon Resonance Spectroscopy in Studying Polyplex-Glycoaminoglycan Interactions :
- This study used surface plasmon resonance (SPR) to monitor interactions between polymer-DNA complexes and glycoaminoglycans, highlighting that GAG-polyplex interactions depend on the type of polymer selected and the charge ratio of the polyplexes prepared (Dubruel et al., 2005).
Human Activity Recognition Using CSI Information :
- A study on human activity recognition (HAR) using Wi-Fi signals demonstrated high accuracy in predicting various activities like walking and falling. This research opens possibilities for applications in intelligent surveillance and smart home systems (Schäfer et al., 2021).
Flow Cytometry in Plant Research :
- Flow cytometry has been an invaluable tool in plant science for studying plants at cellular and subcellular levels, especially for nuclear DNA content analysis, marking significant advancements in this field (Vrána et al., 2014).
Cytokines in Fracture Haematoma and Bone Healing :
- This review focused on molecular contributions to bone healing within fracture haematoma. It highlighted the importance of cytokine content in the initial stages of fracture healing and the potential of molecular modification to improve union times (Walters et al., 2018).
pHEMA Nanopolymeric-Based Vaccine Against H6N2 Avian Influenza :
- A preliminary study investigated the use of poly (2-hydroxyethyl methacrylate) nanoparticles for delivering DNA vaccines against the H6N2 avian influenza virus, showing promise in reducing virus shedding and improving immune response (Poinern et al., 2011).
HAR Using Inertial, Physiological, and Environmental Sensors :
- A comprehensive survey on HAR, focusing on machine learning's critical role in developing HAR applications based on inertial sensors in conjunction with physiological and environmental sensors, especially in health and well-being applications (Demrozi et al., 2020).
Propriétés
Nom du produit |
Haematommone |
|---|---|
Formule moléculaire |
C16H10O7 |
Poids moléculaire |
314.25 g/mol |
Nom IUPAC |
2-acetyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H10O7/c1-5(17)11-10(20)4-8-13(15(11)22)16(23)12-7(14(8)21)2-6(18)3-9(12)19/h2-4,18-20,22H,1H3 |
Clé InChI |
OVWIVSWXKVYPAG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



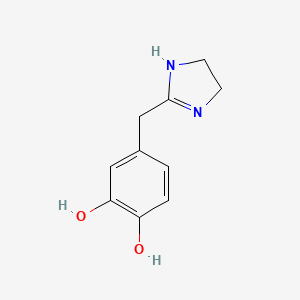
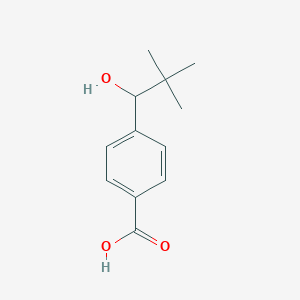
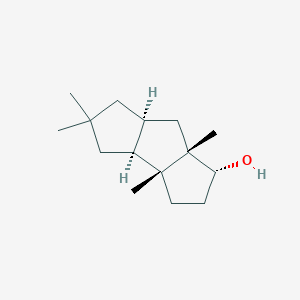
![3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1249731.png)
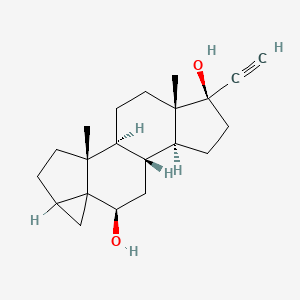
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2-one](/img/structure/B1249734.png)
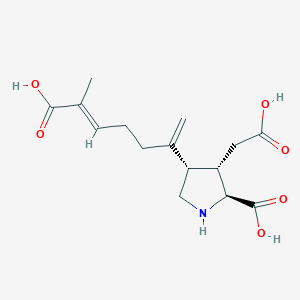
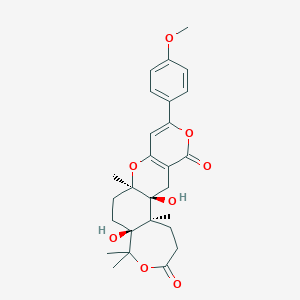
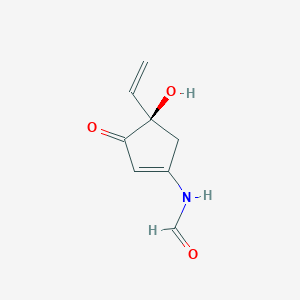
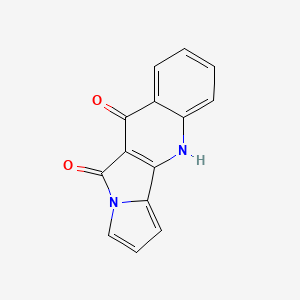
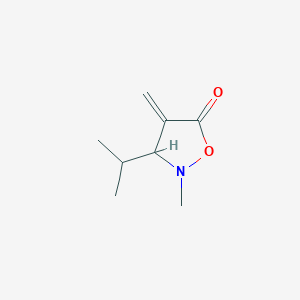
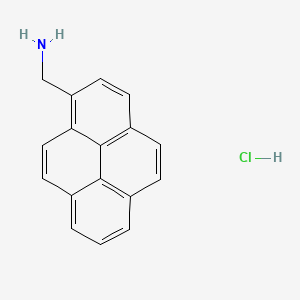
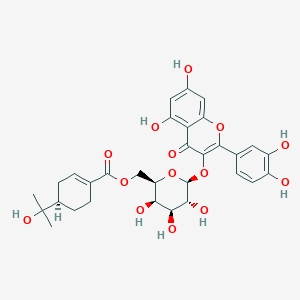
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[4-(4-methylpiperazin-1-yl)but-1-ynyl]-3-quinolinecarbonitrile](/img/structure/B1249749.png)